![molecular formula C17H20N2O B14689591 N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide CAS No. 25464-94-2](/img/structure/B14689591.png)
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide is an organic compound with the molecular formula C17H22N2O. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, further connected to an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-aminophenylacetamide. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired product . The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular receptors may contribute to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[4-(Dimethylamino)phenyl]sulfamoyl}phenyl)acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide is unique due to its specific structural features, such as the presence of both dimethylamino and acetamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Propiedades
Número CAS |
25464-94-2 |
|---|---|
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
N-[4-[[4-(dimethylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O/c1-13(20)18-16-8-4-14(5-9-16)12-15-6-10-17(11-7-15)19(2)3/h4-11H,12H2,1-3H3,(H,18,20) |
Clave InChI |
HXNNHPAJJAMTTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


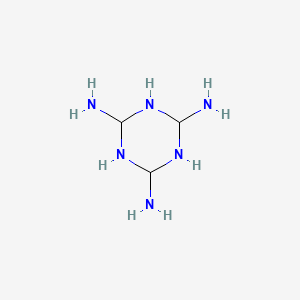
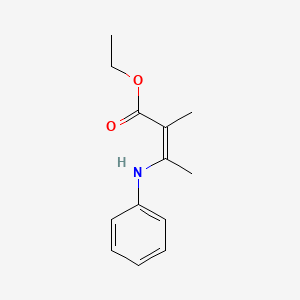
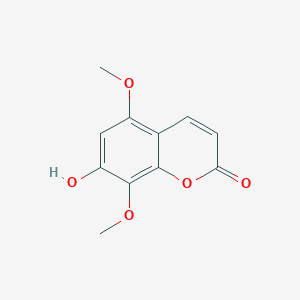
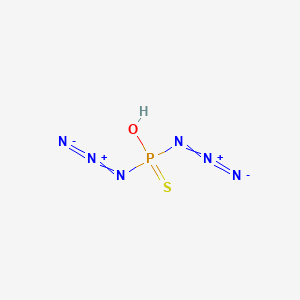
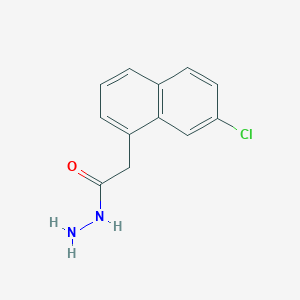
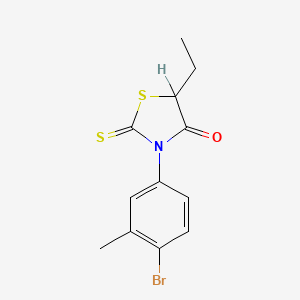
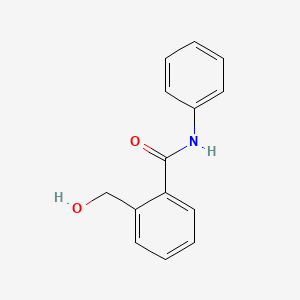
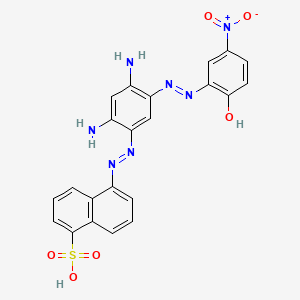
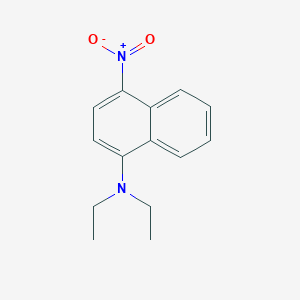
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
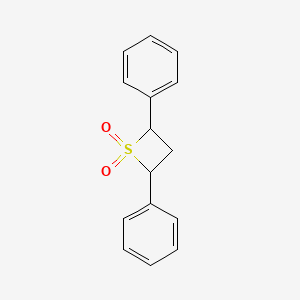
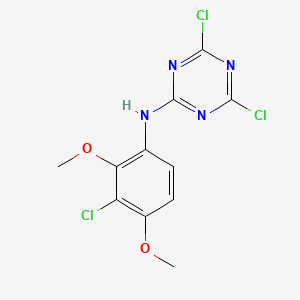
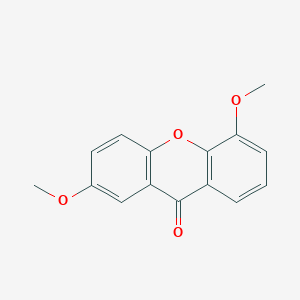
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
